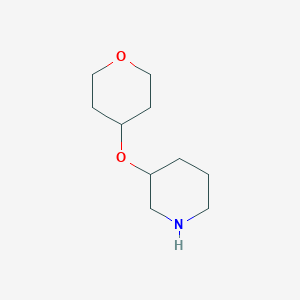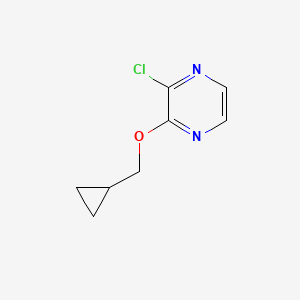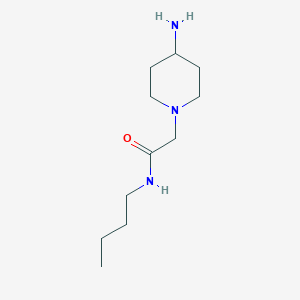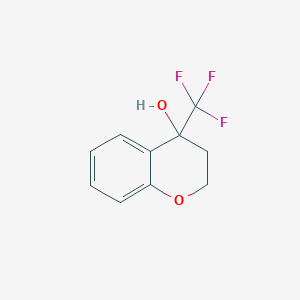![molecular formula C11H14BrN B1464553 N-[(4-bromophenyl)methyl]cyclobutanamine CAS No. 1247749-17-2](/img/structure/B1464553.png)
N-[(4-bromophenyl)methyl]cyclobutanamine
Descripción general
Descripción
N-[(4-bromophenyl)methyl]cyclobutanamine, also known as BAMCB or Bromadol, is a synthetic compound. It has a molecular weight of 240.14 . The IUPAC name for this compound is N-(4-bromobenzyl)cyclobutanamine .
Molecular Structure Analysis
The InChI code for N-[(4-bromophenyl)methyl]cyclobutanamine is 1S/C11H14BrN/c12-10-6-4-9(5-7-10)8-13-11-2-1-3-11/h4-7,11,13H,1-3,8H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
N-[(4-bromophenyl)methyl]cyclobutanamine is a liquid .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
The compound has been utilized in the structural and theoretical investigation of certain crystals. For instance, it has been involved in the study of N’-[(E)-(4-Bromophenyl)(Phenyl)Methylidene]-4-Methylbenzenesulfonohydrazide crystals prepared by slow evaporation methods. This includes characterizing geometric parameters through single-crystal X-ray diffraction analysis and exploring molecular properties like HOMO and LUMO analyses .
UV-Curing Applications
In the realm of UV-curing applications, such as inks, imaging, and clear coatings in the printing industry, derivatives of this compound have been used as photoinitiators. They help prevent ultraviolet (UV) light from damaging scents and colors in products like perfumes and soaps .
Antimicrobial Agent Development
Research has shown that derivatives of N-[(4-bromophenyl)methyl]cyclobutanamine exhibit promising potential as antimicrobial agents. They have been tested against bacterial and fungal strains, showing effectiveness particularly against Gram-positive pathogens and biofilm-associated infections .
Antioxidant Activity
The compound’s derivatives have also been evaluated for their antioxidant activity through various assays. This includes DPPH, ABTS, and ferric reducing power assays, indicating its potential in developing treatments that require antioxidant properties .
Toxicity Testing
Toxicity assays on freshwater organisms like Daphnia magna have been conducted to assess the environmental impact and safety profile of the compound’s derivatives. This is crucial for understanding the ecological implications of its use .
Polymer Synthesis
In polymer chemistry, N-[(4-bromophenyl)methyl]cyclobutanamine has been used in the synthesis of novel copolymers. These copolymers have applications in various fields, including materials science and engineering .
Propiedades
IUPAC Name |
N-[(4-bromophenyl)methyl]cyclobutanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c12-10-6-4-9(5-7-10)8-13-11-2-1-3-11/h4-7,11,13H,1-3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYMSNRNVTXCGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-bromophenyl)methyl]cyclobutanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 2-[(3-chloropyrazin-2-yl)amino]acetate](/img/structure/B1464475.png)
![3-chloro-N-[(3-methoxyphenyl)methyl]pyrazin-2-amine](/img/structure/B1464477.png)


![1-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}cyclohexan-1-ol](/img/structure/B1464484.png)
![2-(Piperidine-2-carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1464485.png)


![3-chloro-N-[(pyridin-2-yl)methyl]pyrazin-2-amine](/img/structure/B1464488.png)
![3-chloro-N-[(2-methoxyphenyl)methyl]pyrazin-2-amine](/img/structure/B1464490.png)

![[1-(3-methylbutyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1464492.png)